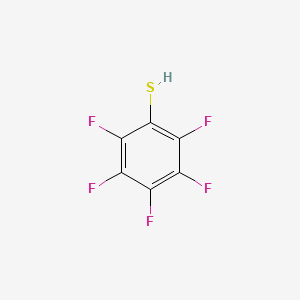
ペンタフルオロチオフェノール
概要
説明
Its chemical formula is C6HF5S, and it has a molecular weight of 200.13 g/mol . This compound is composed of a benzene ring substituted with five fluorine atoms and a thiol group. It is known for its diverse applications in chemical synthesis, biochemistry, and materials science .
科学的研究の応用
Pentafluorothiophenol has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
Pentafluorothiophenol can be synthesized through various methods. One common synthetic route involves the reaction of pentafluorobenzene with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, pentafluorobenzenethiol is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the toxic and corrosive nature of the reactants and products. The reaction conditions are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
Pentafluorothiophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentafluorobenzenesulfonyl chloride.
Reduction: It can be reduced to form pentafluorobenzene.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed
Oxidation: Pentafluorobenzenesulfonyl chloride.
Reduction: Pentafluorobenzene.
Substitution: Various substituted pentafluorobenzenes.
作用機序
The precise mechanism of action of pentafluorobenzenethiol is not fully understood. it is believed that the fluorine atoms in the compound interact with the sulfur atom in the thiol group, forming a robust covalent bond. This interaction enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions .
類似化合物との比較
Similar Compounds
2,3,4,5,6-Pentafluorothiophenol: Similar in structure but with slight differences in reactivity and applications.
3,4-Difluorothiophenol: Contains fewer fluorine atoms, resulting in different chemical properties.
2,2,2-Trifluoroethanethiol: A smaller molecule with different reactivity due to the presence of only three fluorine atoms.
Uniqueness
Pentafluorothiophenol is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in the synthesis of fluorinated compounds and in applications requiring strong covalent bonding with thiol groups .
特性
IUPAC Name |
2,3,4,5,6-pentafluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF5S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAMFBJPMUMURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227887 | |
| Record name | Benzenethiol, pentafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771-62-0 | |
| Record name | Pentafluorobenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorobenzenethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentafluorothiophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenethiol, pentafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorothiophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAFLUOROTHIOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM7UNQ95TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pentafluorobenzenethiol primarily interacts with gold surfaces by forming strong sulfur-gold bonds, creating a self-assembled monolayer (SAM). [] This SAM alters the surface properties of gold, influencing the growth and morphology of organic semiconductor molecules deposited on top. [, ] For instance, it can promote the "edge-on" orientation of rubicene molecules, enhancing charge carrier mobility in organic field-effect transistors (OFETs). []
A: * Molecular Formula: C6HF5S* Molecular Weight: 184.13 g/mol* Spectroscopic Data: * 19F NMR: Progressive line broadening of resonances for fluorine sites closer to the gold core in nanoparticle applications. [] * IR Spectroscopy: Used to confirm the formation of SAMs on gold surfaces and analyze molecular orientation. []
A: Pentafluorobenzenethiol demonstrates excellent compatibility with gold surfaces, forming stable SAMs. [, ] These SAMs exhibit thermal stability up to approximately 400 K before desorption occurs. [] The compound enhances the performance and stability of perovskite solar cells when incorporated at the TiO2/perovskite and perovskite/hole transport layer interfaces. []
ANone: The provided research papers primarily focus on Pentafluorobenzenethiol's applications in material science and organic electronics. There is no mention of its use as a catalyst in these studies.
A: Yes, density functional theory (DFT) calculations have been used to investigate the interactions between Pentafluorobenzenethiol SAMs and organic semiconductor molecules like C60. [] These calculations help explain the observed differences in growth behavior and film formation. [, ] First-principle DFT calculations have also been employed to quantify the interactions at the interfaces between organic semiconductors and various contact treatments incorporating Pentafluorobenzenethiol. []
A: Research indicates that the position of fluorine atoms on the benzene ring of fluorobenzenethiols influences the work function of modified gold surfaces. [] This variation in work function impacts the performance of organic thin-film transistors (OTFTs). [] For instance, Pentafluorobenzenethiol, with fluorine atoms at all positions, results in higher work function and lower contact resistance compared to mono- or di-substituted fluorobenzenethiols. []
A: Pentafluorobenzenethiol forms stable SAMs on gold surfaces. These SAMs can withstand temperatures up to 400 K. [] While specific formulation strategies for this compound are not discussed in the provided research, its solubility in organic solvents like toluene and chlorobenzene is highlighted for solution-processing of OFETs. []
A: While the provided papers do not delve into the specific historical milestones of Pentafluorobenzenethiol research, they highlight its significance in the rapidly evolving field of organic electronics. The use of Pentafluorobenzenethiol SAMs for modifying electrode surfaces in OFETs represents a significant advancement in this field. [, , ]
A: The research showcases Pentafluorobenzenethiol's cross-disciplinary nature. Its use in organic electronics leverages principles of chemistry, materials science, and electrical engineering. Furthermore, its application in perovskite solar cells highlights its potential in renewable energy research. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine](/img/structure/B1630293.png)


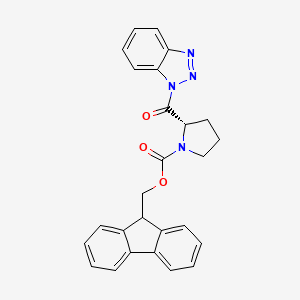
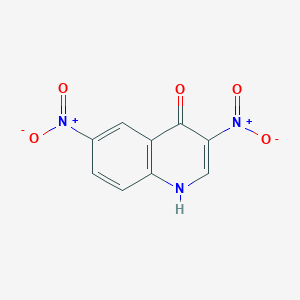
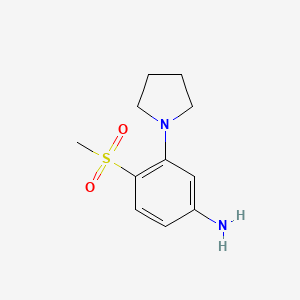
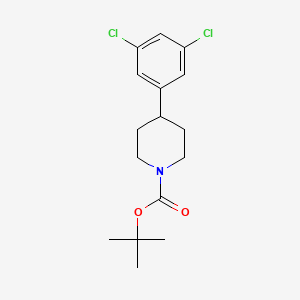

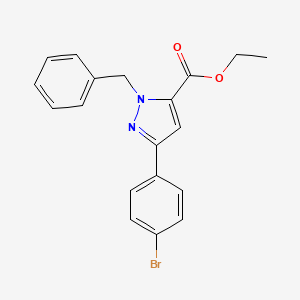
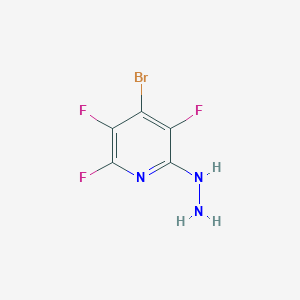
![Ethyl 4-(3-{[(tert-butoxycarbonyl)amino]methyl}anilino)benzoate](/img/structure/B1630310.png)

![5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1630314.png)
